REACTION_CXSMILES
|
P(Br)(Br)[Br:2].[C:5]1([CH:11](O)[CH2:12][CH2:13][CH2:14][CH3:15])[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1>CCOCC>[Br:2][CH:11]([C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1)[CH2:12][CH2:13][CH2:14][CH3:15]
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Name
|
|
Quantity
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0.171 mL
|
Type
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reactant
|
Smiles
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P(Br)(Br)Br
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Name
|
|
Quantity
|
0.5 g
|
Type
|
reactant
|
Smiles
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C1(=CC=CC=C1)C(CCCC)O
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Name
|
|
Quantity
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3.2 mL
|
Type
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solvent
|
Smiles
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CCOCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
to reach ambient temperature
|
Type
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CUSTOM
|
Details
|
was quenched with ice water
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Type
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ADDITION
|
Details
|
diluted with hexanes
|
Type
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CUSTOM
|
Details
|
The layers were separated
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Type
|
WASH
|
Details
|
the organic layer was washed with water
|
Type
|
DRY_WITH_MATERIAL
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Details
|
with brine, dried over sodium sulfate
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Type
|
FILTRATION
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Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
WASH
|
Details
|
Flash chromatography, eluting with hexanes afforded product (0.15 g, 22%)
|
Name
|
|
Type
|
|
Smiles
|
BrC(CCCC)C1=CC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |